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molecular formula C10H12O2 B8515379 (2h-3,4-Dihydrobenzopyran-5-yl)methanol CAS No. 209256-65-5

(2h-3,4-Dihydrobenzopyran-5-yl)methanol

Cat. No. B8515379
M. Wt: 164.20 g/mol
InChI Key: LHBHHHXOXYNAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856529

Procedure details

(2H-3,4-Dihydrobenzopyran-5-yl)methanol was oxidized using DMSO, oxalyl chloride, and triethyl amine similar to the above procedures to give the product as a clear oil (100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:10][O:9][C:8]2[C:3](=[C:4]([CH2:11][OH:12])[CH:5]=[CH:6][CH:7]=2)[CH2:2]1.CS(C)=O.C(Cl)(=O)C(Cl)=O>C(N(CC)CC)C>[CH2:1]1[CH2:10][O:9][C:8]2[C:3](=[C:4]([CH:11]=[O:12])[CH:5]=[CH:6][CH:7]=2)[CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2=C(C=CC=C2OC1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CC2=C(C=CC=C2OC1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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